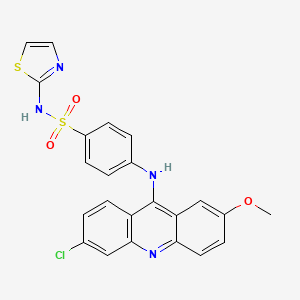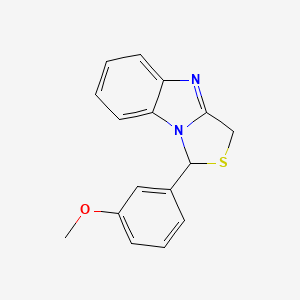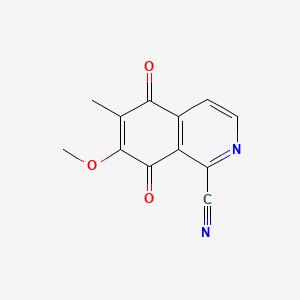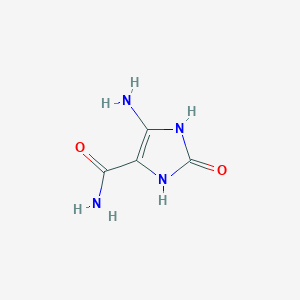
5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide is a heterocyclic compound with significant importance in various fields of science and industry. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of both amino and oxo functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, depending on its structure and functional groups. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the amino and oxo groups.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness
5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
52868-65-2 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-amino-2-oxo-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c5-2-1(3(6)9)7-4(10)8-2/h5H2,(H2,6,9)(H2,7,8,10) |
InChI Key |
OCTQKOLUAQNJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)N1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







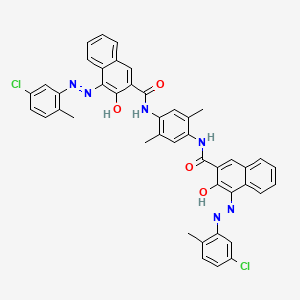

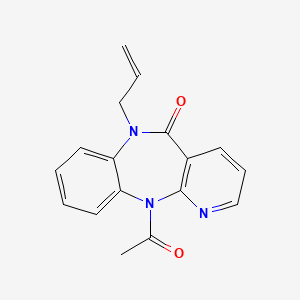
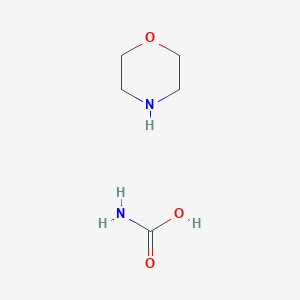
![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
